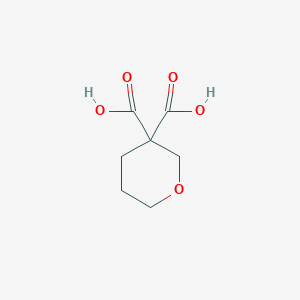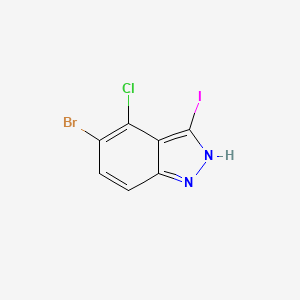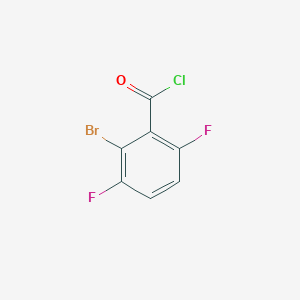![molecular formula C19H22N6O4 B12099140 2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)
2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine typically involves the modification of nucleosides. The pyrrolidine ring is introduced through a series of chemical reactions, including nucleophilic substitution and cyclization . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield.
Industrial Production Methods
the principles of nucleoside modification and pyrrolidine ring synthesis can be applied in an industrial setting with appropriate scaling of reaction conditions and purification processes .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine undergoes various chemical reactions, including:
Oxidation: This reaction can alter the pyrrolidine ring or the nucleoside moiety.
Reduction: This reaction can modify the functional groups attached to the pyrrolidine ring.
Substitution: This reaction can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of modified nucleosides .
Wissenschaftliche Forschungsanwendungen
2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine has several scientific research applications:
Chemistry: Used in the study of nucleoside chemistry and the development of synthetic methodologies.
Biology: Investigated for its role in DNA damage and repair mechanisms.
Medicine: Explored as a potential therapeutic agent in cancer treatment due to its ability to form DNA adducts.
Industry: Utilized in the development of diagnostic tools and assays for detecting DNA damage.
Wirkmechanismus
The mechanism of action of 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine involves its incorporation into DNA, where it forms adducts with the DNA strands. These adducts can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the adducts .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyadenosine
- 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyguanosine
- 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxycytidine
Uniqueness
2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine is unique due to its specific structure, which allows it to form stable DNA adducts. This stability makes it particularly useful in studying long-term DNA damage and repair processes. Compared to similar compounds, it may exhibit different reactivity and biological effects due to variations in the nucleoside base .
Eigenschaften
Molekularformel |
C19H22N6O4 |
|---|---|
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one |
InChI |
InChI=1S/C19H22N6O4/c26-9-14-13(27)7-15(29-14)25-10-21-16-17(25)22-19(23-18(16)28)24-6-2-4-12(24)11-3-1-5-20-8-11/h1,3,5,8,10,12-15,26-27H,2,4,6-7,9H2,(H,22,23,28)/t12?,13-,14+,15+/m0/s1 |
InChI-Schlüssel |
QROKHOUXOSSGOR-FGDMXMHKSA-N |
Isomerische SMILES |
C1CC(N(C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O)C5=CN=CC=C5 |
Kanonische SMILES |
C1CC(N(C1)C2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O)C5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)




![2,2'-Methylenebis[5-methylthiophene]](/img/structure/B12099113.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)





